Mitomycin C Demonstrates a Lower Oxic/Hypoxic Cytotoxicity Differential (1.7) Compared to Porfiromycin (3.5), Providing Greater Aerobic Tumor Cell Kill
In a direct comparative study using SaF murine tumor cells, mitomycin C (MMC) exhibited an oxic/hypoxic cytotoxicity differential of 1.7 at the 10% surviving fraction level, whereas porfiromycin (POR) showed a substantially higher differential of 3.5 under identical experimental conditions [1]. This 2.1-fold lower differential for MMC indicates greater retention of cytotoxic activity toward well-oxygenated tumor cells, which typically constitute the majority of the cell population in solid tumors. The differential was measured at extreme O₂ concentrations (air vs N₂) to capture the full dynamic range of oxygen-dependent toxicity [1].
| Evidence Dimension | Oxic/hypoxic cytotoxicity differential (fold difference in surviving fraction at 10% survival under aerobic vs hypoxic conditions) |
|---|---|
| Target Compound Data | Oxic:hypoxic differential = 1.7 |
| Comparator Or Baseline | Porfiromycin: oxic:hypoxic differential = 3.5 |
| Quantified Difference | ~2.1-fold lower differential for mitomycin C; 1.7 vs 3.5 |
| Conditions | SaF murine tumor cells; air (oxic) vs N₂ atmosphere (hypoxic); surviving fraction assessed at 10% survival level; Webster thesis, University College London, 1994 |
Why This Matters
For experimental models where both aerobic and hypoxic tumor compartments must be eradicated, mitomycin C offers a more balanced cell-kill profile, avoiding the reduced aerobic efficacy of porfiromycin that could leave oxygenated tumor cells viable.
- [1] Webster L. Hypoxia and proliferation in murine tumour models. PhD Thesis, University College London, 1994. View Source
